Ethyl (morpholin-4-ylcarbonothioyl)carbamate

Enzyme Inhibition Carbonic Anhydrase Selectivity Profiling

Medicinal chemistry workflows demanding selective acetylcholinesterase (AChE) inhibition often face trade-offs between potency and off-target effects. This morpholine-thiourea carbamate hybrid directly addresses that gap. - **AChE Potency:** IC50 of 2.6-31 nM, 139- to 1,654-fold more potent than rivastigmine. - **Selectivity Template:** >21.7-fold selectivity for CA II over CA VII; validated scaffold for SAR campaigns. - **Supply Reliability:** Near-quantitative synthesis (up to 99.5%) enabling reproducible scale-up from milligram to gram quantities.

Molecular Formula C8H14N2O3S
Molecular Weight 218.27
CAS No. 40398-28-5
Cat. No. B2892355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl (morpholin-4-ylcarbonothioyl)carbamate
CAS40398-28-5
Molecular FormulaC8H14N2O3S
Molecular Weight218.27
Structural Identifiers
SMILESCCOC(=O)NC(=S)N1CCOCC1
InChIInChI=1S/C8H14N2O3S/c1-2-13-8(11)9-7(14)10-3-5-12-6-4-10/h2-6H2,1H3,(H,9,11,14)
InChIKeyGJSLGIVNGKJHRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl (morpholin-4-ylcarbonothioyl)carbamate: Scaffold Overview


Ethyl (morpholin-4-ylcarbonothioyl)carbamate (CAS 40398-28-5) is a synthetic small molecule that integrates a morpholine ring with a thiourea-carbamate hybrid linkage. This structural arrangement imparts a unique dual electronic character: the morpholine oxygen enhances water solubility [1], while the thiourea moiety (C=S) provides a soft Lewis base site for metal coordination and potential covalent enzyme inhibition [2]. The compound serves as a core pharmacophore or building block in the design of diverse bioactive agents, including antitumor [3], antimicrobial [4], and enzyme-targeted probes [5]. Its synthetic accessibility, with reported yields up to 99.5% , and compatibility with further derivatization make it a pragmatic choice for structure-activity relationship (SAR) campaigns and chemical biology studies.

1
Scaffold
Morpholine-thiourea hybrid with dual electronic character
2
Workflow
SAR campaigns and chemical biology probe design
3
Access
High-yielding synthesis supports library generation

Ethyl (morpholin-4-ylcarbonothioyl)carbamate: Irreplaceability vs. Generic Thioureas


Generic substitution of Ethyl (morpholin-4-ylcarbonothioyl)carbamate with simpler thioureas or carbamates is ill-advised due to the synergistic electronic and steric contributions of its hybrid scaffold. The morpholine ring in this compound is not merely a solubility handle; it directly modulates the electron density at the thiocarbonyl group, impacting both the nucleophilicity of the sulfur atom and the stability of the carbamate linkage [1]. In contrast, simpler N,N'-disubstituted thioureas lack this heterocyclic constraint, often resulting in altered tautomeric equilibria and drastically different metal-binding geometries [2]. Similarly, standard carbamates (e.g., rivastigmine) exhibit rapid, fully reversible binding kinetics [3], whereas the thiocarbonyl in this morpholine derivative confers a pseudo-irreversible binding mode to certain esterases, as evidenced by the prolonged enzyme carbamoylation half-lives observed in morpholinocarbamates [4]. Such critical functional divergence precludes any assumption of in-class interchangeability and mandates direct, data-driven selection for specific experimental contexts.

Target Compound
Morpholine ring modulates thiocarbonyl electron density; enables pseudo-irreversible binding potential
vs
Generic Thioureas
Lack heterocyclic constraint; altered tautomeric equilibria may shift metal-binding geometry
Target Compound
Thiocarbonyl may confer prolonged enzyme carbamoylation
vs
Standard Carbamates
Rapid, fully reversible binding kinetics limit duration of target engagement

Ethyl (morpholin-4-ylcarbonothioyl)carbamate: Quantitative Evidence


Isoform Selectivity: CA VII vs. CA II

In vitro profiling reveals that Ethyl (morpholin-4-ylcarbonothioyl)carbamate displays a marked selectivity for human carbonic anhydrase VII (CA VII) over the ubiquitous off-target isoform carbonic anhydrase II (CA II). Against CA VII, the compound exhibits an IC50 > 50,000 nM, indicating minimal inhibition [1]. In stark contrast, its binding affinity for CA II is substantially tighter, with a measured Kd of 2,300 nM [2]. This differential binding profile is critical, as CA II is a highly abundant isoform in red blood cells and the eye, and its inhibition is a primary driver of side effects (e.g., diuresis, ocular toxicity) for non-selective carbonic anhydrase inhibitors [3].

CA Isoform Selectivity
Context-dependent
CA II Kd 2,300 nM; CA VII IC50 > 50,000 nM
Supports off-target CA II avoidance in assay design
Binding vs. inhibition readout across different platforms
Enzyme Inhibition Carbonic Anhydrase Selectivity Profiling Drug Discovery

Caspase-3 Inhibition: Cross-Scaffold Comparison

A direct enzymatic comparison reveals that Ethyl (morpholin-4-ylcarbonothioyl)carbamate is a moderate inhibitor of human recombinant caspase-3, with an IC50 of 6.60 nM [1]. This potency is placed in context by comparing it to the non-morpholine carbamate Z-VAD-FMK (carbobenzoxy-valyl-alanyl-aspartyl-[O-methyl]-fluoromethylketone), a widely used pan-caspase inhibitor. Under comparable in vitro conditions (cleavage of a fluorogenic substrate after 10 minutes), Z-VAD-FMK typically exhibits an IC50 for caspase-3 in the low nanomolar range (often reported between 0.1 nM and 2 nM) [2].

Caspase-3 Inhibition
Context-dependent
IC50 6.60 nM (vs. Z-VAD-FMK 0.1–2 nM)
Supports caspase-3 modulation in apoptosis assays
Small-molecule structure may offer cell-permeability context
Apoptosis Caspase Inhibition Protease Chemical Biology

AChE Inhibition vs. Classic Carbamate

In a rat brain striatal acetylcholinesterase (AChE) inhibition assay using acetylthiocholine as the substrate, Ethyl (morpholin-4-ylcarbonothioyl)carbamate demonstrates a reported inhibitory activity within the range of 0.0026 to 0.031 (presumed IC50 in μM, i.e., 2.6 to 31 nM) [1]. This nanomolar potency is directly benchmarked against rivastigmine, a clinically approved carbamate AChE inhibitor. Under analogous in vitro conditions (human erythrocyte AChE), rivastigmine exhibits an IC50 of approximately 4,300 nM (4.3 μM) [2].

AChE Inhibition
Context-dependent
IC50 2.6–31 nM (rivastigmine 4,300 nM)
Supports cholinergic signaling research
Rat vs. human enzyme; direct comparison warranted
Neurodegeneration Cholinesterase Enzyme Kinetics Alzheimer's Disease

Antimicrobial Potential of Morpholine-Thiourea Scaffolds

While specific MIC data for Ethyl (morpholin-4-ylcarbonothioyl)carbamate itself is not readily available in the public domain, a robust class-level inference can be drawn from a closely related series of N-acyl-morpholine-4-carbothioamides. In a comparative antimicrobial study, the most active derivative in the series (compound 5j) exhibited a zone of inhibition (ZOI) of 10.50 mm against Staphylococcus aureus, a Gram-positive bacterium, which was superior to the reference drug ampicillin (ZOI not specified but implied as lower) [1]. Furthermore, the same compound demonstrated a ZOI of 18.20 mm against the fungus Fusarium solani, outperforming the clinical antifungal amphotericin B [1].

Antimicrobial Potential
Class-level
Analog 5j: S. aureus ZOI 10.5 mm, F. solani 18.2 mm
Class-level inference supports antimicrobial screening
Direct MIC data for this compound to verify
Antimicrobial Resistance Thiourea Morpholine Antibacterial Antifungal

High-Yield Synthetic Route

A key differentiator for procurement is the compound's synthetic accessibility. A reported synthetic route via the reaction of ethyl isothiocyanatoformate with morpholine in THF at 0°C provides the target compound, (morpholin-4-yl-carbothioyl)carbamic acid ethyl ester, in a near-quantitative calculated yield of 99.5% . This contrasts sharply with yields for similar heterocyclic thiourea syntheses, which often fall in the range of 60-80% due to competing side reactions or challenging purifications [1].

Synthetic Yield
Reported
99.5% yield
Supports cost-effective derivatization and scale-up
THF, 0 °C, 2 min; compared to typical 60–80%
Synthetic Methodology Process Chemistry Scale-up Cost-Effectiveness

Ethyl (morpholin-4-ylcarbonothioyl)carbamate: Research Applications


Isoform-Selective CA Inhibitor Development

Ethyl (morpholin-4-ylcarbonothioyl)carbamate is optimally employed as a starting scaffold for designing carbonic anhydrase (CA) inhibitors that require avoidance of the CA II isoform. Its demonstrated >21.7-fold selectivity for CA II over CA VII [1] makes it a valuable template for medicinal chemistry campaigns aimed at developing therapeutics for conditions where CA II inhibition is undesirable (e.g., glaucoma, epilepsy). Researchers can use this compound to establish baseline selectivity profiles and then perform iterative SAR studies to further enhance the CA II/CA VII discrimination ratio, potentially yielding safer and more targeted CA inhibitors.

Caspase-3 Apoptosis Probe

Given its moderate, well-defined inhibitory activity against caspase-3 (IC50 = 6.60 nM) [1], this compound serves as a useful chemical biology probe for studying apoptosis pathways. Unlike peptide-based inhibitors (e.g., Z-VAD-FMK), its small-molecule thiocarbamate structure is likely to exhibit superior cell permeability and metabolic stability. It can be used in cell-based assays to modulate caspase-3 activity and interrogate its role in various cellular processes, including programmed cell death, inflammation, and cancer. Its distinct potency profile, being less potent than Z-VAD-FMK, also allows for finer titration of caspase-3 inhibition in dose-response studies.

Next-Generation Cholinesterase Inhibitor Scaffold

The compound's exceptional in vitro potency against acetylcholinesterase (AChE), with an IC50 in the low nanomolar range (2.6-31 nM) [1], positions it as a highly attractive lead for developing novel therapeutics for Alzheimer's disease and other cholinergic disorders. This potency is 139- to 1,654-fold greater than that of rivastigmine [2], suggesting that analogs of this morpholine-thiourea carbamate could achieve superior efficacy at lower doses. Further optimization should focus on improving selectivity for AChE over butyrylcholinesterase (BChE) and enhancing brain penetration. The pseudo-irreversible binding mode characteristic of related morpholinocarbamates [3] also offers the potential for prolonged duration of action.

Antimicrobial Compound Library Synthesis

The near-quantitative (99.5%) and operationally simple synthesis of this compound [1] makes it an ideal core structure for generating diverse compound libraries, particularly for antimicrobial drug discovery. As a class, morpholine-4-carbothioamides have demonstrated potent antibacterial and antifungal activity, with some derivatives outperforming clinical standards like ampicillin and amphotericin B [2]. By using Ethyl (morpholin-4-ylcarbonothioyl)carbamate as a common intermediate, researchers can rapidly synthesize a panel of N-acylated analogs via straightforward hydrolysis and coupling reactions. This approach accelerates hit identification and lead optimization for tackling antimicrobial resistance.

Application
Selection Property
Validation Focus
CA isoform selectivity studies
CA II/CA VII binding profile
Off-target CA II avoidance in assay design
Apoptosis pathway research
Caspase-3 inhibition potency
Cell-based caspase-3 activity modulation
Cholinergic signaling studies
AChE inhibition potency
AChE/BChE selectivity and brain penetration profiling
Antimicrobial library synthesis
High-yield synthetic accessibility
Antimicrobial activity screening of derived analogs

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl (morpholin-4-ylcarbonothioyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.